molecular formula C6H14ClNO2 B1373422 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride CAS No. 243857-26-3

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Cat. No.: B1373422
CAS No.: 243857-26-3
M. Wt: 167.63 g/mol
InChI Key: VTSGJSAOJMRTGB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO2·HCl It is a derivative of butanoic acid, featuring an aminomethyl group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylbutanoic acid.

    Aminomethylation: The carboxylic acid group of 3-methylbutanoic acid is converted to an amide using aminomethylation reactions. This involves the reaction of the acid with formaldehyde and ammonia or a primary amine under acidic conditions.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of 2-(Aminomethyl)-3-methylbutanoic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Aminomethylation: Utilizing large reactors to carry out the aminomethylation reaction efficiently.

    Purification: The crude product is purified through crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted amines or amides.

Scientific Research Applications

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural features.

    2-Amino-2-methylpropan-1-ol: Another compound with an aminomethyl group, used in different applications.

Uniqueness: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a methyl group on the butanoic acid backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(aminomethyl)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSGJSAOJMRTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243857-26-3
Record name 2-(aminomethyl)-3-methylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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